Fmoc-Thr-OBu-t
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQPSBMLDCJGN-VLIAUNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472330 | |
| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120791-76-6 | |
| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of Fmoc Thr Otbu
The preparation of Fmoc-Thr-OtBu and its analogs is a critical aspect of peptide synthesis, with various strategies developed to ensure high purity and yield. These methods range from direct, single-step approaches to more complex multi-step routes, each with its own set of advantages and considerations.
Synthesis of Fmoc-Thr-OtBu Derivatives
The synthesis of derivatives of Fmoc-Thr-OtBu is often necessary to introduce specific functionalities or to overcome synthetic challenges. These derivatives can include isotopically labeled compounds, those with modified side chains, or analogs with altered stereochemistry.
Direct synthesis aims to introduce the Fmoc and OtBu groups in a minimal number of steps. A common approach involves the tert-butylation of the hydroxyl group of Fmoc-L-threonine. This can be achieved using reagents like isobutylene (B52900) in the presence of an acid catalyst. acs.org Another direct method involves the reaction of pre-formed Fmoc-amino acids with tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as 4-(dimethylamine)pyridine (DMAP). researchgate.net Such methods are valued for their simplicity and convenience. researchgate.net
Organozinc chemistry has also been employed for the direct synthesis of Fmoc-protected amino acids. For instance, an N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent, synthesized from L-serine, can be coupled with various electrophiles to generate substituted phenylalanines and other amino acids. rsc.org While not a direct synthesis of Fmoc-Thr-OtBu itself, this methodology showcases advanced direct approaches to complex Fmoc-amino acid derivatives. rsc.org
More intricate, multi-step syntheses are often employed to achieve high purity and to avoid side reactions. A typical multi-step sequence for Fmoc-Thr-OtBu might begin with the protection of the threonine carboxyl group, followed by the introduction of the tert-butyl ether on the side-chain hydroxyl group, and finally, the attachment of the Fmoc group to the α-amino group. google.com
One documented multi-step synthesis of a related compound, Fmoc-O-tert-butyl-L-threoninol, starts with L-threonine and proceeds through several intermediates. google.com The key steps include:
Esterification of L-threonine with thionyl chloride in methanol (B129727) to yield L-threonine methyl ester hydrochloride. google.com
Protection of the amino group with a benzyloxycarbonyl (Z) group. google.com
Introduction of the tert-butyl group onto the hydroxyl function using isobutene and concentrated sulfuric acid. google.com
Saponification of the methyl ester. google.com
Reduction of the carboxylic acid to an alcohol. google.com
Removal of the Z group via hydrogenation. google.com
Finally, reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to install the Fmoc group. google.com
A similar, albeit shorter, patented method for Fmoc-Thr(tBu)-OH involves the initial formation of Thr-OMe HCl, followed by tert-butylation, saponification, and then reaction with Fmoc-OSu, thereby shortening the reaction sequence. google.com
Maintaining the stereochemical integrity of the amino acid is paramount in peptide synthesis. Enantioselective synthesis routes are designed to produce a single desired stereoisomer with high purity. For instance, an efficient method for the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine on a multi-gram scale has been developed, with the absolute configurations confirmed by X-ray crystallography. nih.govnih.gov This highlights the capability to synthesize stereochemically defined, complex threonine derivatives for specialized applications in SPPS. nih.govnih.gov
Incorporation of Fmoc-Thr-OtBu in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Thr-OtBu is a cornerstone building block in Fmoc/tBu-based SPPS. advancedchemtech.comseplite.compeptide.compeptide.com This strategy relies on the orthogonal stability of the Fmoc and tBu protecting groups. The Fmoc group is cleaved under mild basic conditions, while the tBu group is stable to these conditions but is removed by acid treatment, typically at the final stage of synthesis. seplite.com
Mechanism of Fmoc Deprotection with Base (e.g., Piperidine (B6355638)/DMF)
The removal of the Fmoc group is a critical step in the iterative cycle of SPPS. nih.gov This deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). seplite.comnih.govspringernature.com The reaction proceeds via a two-step mechanism. nih.govmdpi.com
The process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. nih.govspringernature.com The fluorenyl system's electron-withdrawing nature makes this proton susceptible to removal by a mild base. springernature.com
Following the initial deprotonation, the reaction proceeds through a β-elimination mechanism. nih.govspringernature.com This elimination results in the cleavage of the carbamate (B1207046) bond, releasing the free amine of the peptide chain, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.govscielo.org.mx The formation of DBF is a key feature of the Fmoc deprotection process. nih.govscielo.org.mx
This DBF intermediate is electrophilic and can potentially react with nucleophiles, leading to undesired side products. escholarship.org To prevent this, the secondary amine used for deprotection, such as piperidine, also acts as a scavenger. scielo.org.mxtotal-synthesis.com It traps the DBF through a Michael-type addition to form a stable and soluble adduct, which is then washed away. scielo.org.mxresearchgate.net This dual role of piperidine—as both the deprotecting agent and the scavenger—is crucial for driving the deprotection reaction to completion and ensuring the cleanliness of the subsequent coupling step. nih.govtotal-synthesis.com
The efficiency of this process can be influenced by several factors, including the choice of base, solvent polarity, and the specific amino acid sequence. nih.govscielo.org.mx While piperidine is the most common base, others like 4-methylpiperidine (B120128) have also been investigated. scielo.org.mx The reaction is more efficient in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar ones like dichloromethane (B109758) (DCM). nih.govspringernature.com
Scavenging of Dibenzofulvene Adducts
The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most common protecting group strategy in SPPS. Its removal is achieved by treatment with a mild base, which proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. acs.orgnih.govsemanticscholar.org The process begins when a base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring system. springernature.comresearchgate.netembrapa.br This is the rate-determining step of the deprotection. rsc.org
The resulting carbanion undergoes rapid β-elimination, liberating the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). acs.orgnih.govspringernature.com If left unchecked, DBF can react with the newly deprotected nucleophilic amine of the growing peptide chain. acs.org This side reaction forms a stable DBF adduct with the peptide, effectively terminating chain elongation and reducing the yield of the desired full-length peptide. acs.org
To prevent this, a scavenger must be present to trap the DBF intermediate. springernature.comresearchgate.net In standard SPPS protocols, the deprotecting base itself, piperidine, serves a dual role as both the base and the scavenger. springernature.comredalyc.orgscielo.org.mx Being a potent nucleophile, the excess piperidine in the deprotection solution (typically 20-30% in a solvent like DMF) rapidly reacts with the electrophilic DBF in a Michael-type addition. semanticscholar.orgscielo.org.mx This forms a stable and soluble dibenzofulvene-piperidine adduct that can be easily washed away from the solid support resin, ensuring the peptide's N-terminal amine is available for the next coupling step. springernature.comredalyc.orgscielo.org.mx While piperidine is most common, other secondary amines like pyrrolidine (B122466) have also been shown to be effective DBF scavengers. acs.org It is important to note that some non-nucleophilic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can efficiently remove the Fmoc group but are incapable of scavenging DBF, necessitating the addition of a separate nucleophilic scavenger to the deprotection solution. redalyc.orgnih.gov
Coupling Reactions of Fmoc-Thr-OtBu with Other Amino Acids
Following the removal of the N-terminal Fmoc group, the exposed amine of the resin-bound peptide is coupled with the carboxyl group of the incoming Fmoc-Thr-OtBu. This amide bond formation does not occur spontaneously and requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. embrapa.brjpt.com
A variety of coupling reagents have been developed to facilitate efficient and low-racemization peptide bond formation. These reagents convert the carboxylic acid into a more reactive species, typically an active ester.
DIC/HOBt: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and effective method. peptide.com DIC activates the carboxylic acid of Fmoc-Thr-OtBu, but this can lead to racemization if the activated species persists. peptide.com HOBt is added to suppress this side reaction by rapidly forming an intermediate OBt-active ester, which then reacts cleanly with the peptide's amine group. peptide.com A key advantage of DIC in SPPS is that its byproduct, diisopropylurea, is soluble in common washing solvents like DMF and can be easily removed, unlike the urea (B33335) byproduct of its predecessor, DCC. peptide.combachem.com
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a highly efficient aminium-based coupling reagent. peptide.com In the presence of a base, HBTU reacts with Fmoc-Thr-OtBu to form an OBt-active ester, similar to the species formed in DIC/HOBt couplings. peptide.com HBTU provides rapid coupling kinetics, though care must be taken as excess reagent can potentially cap the free N-terminal amine of the peptide chain. peptide.com
OxymaPure: Ethyl (hydroxyimino)cyanoacetate, known as OxymaPure, has emerged as a superior and safer alternative to HOBt. acs.orgluxembourg-bio.com It is more acidic than HOBt, leading to the formation of a more reactive active ester and often resulting in higher coupling efficiency. acs.org The combination of DIC/OxymaPure is highly effective for synthesizing challenging peptides, including those prone to aggregation, and is considered an optimal choice for modern techniques like microwave-assisted SPPS. acs.orgacs.org Furthermore, uronium salts based on the Oxyma moiety, such as COMU, have been developed, combining high reactivity with an improved safety profile due to the absence of the potentially explosive benzotriazole (B28993) structure. peptide.combachem.com
| Reagent/Combination | Type | Mechanism/Key Features | Primary Advantage(s) |
|---|---|---|---|
| DIC / HOBt | Carbodiimide + Additive | Forms an intermediate OBt-active ester to facilitate coupling. peptide.com | Effective, suppresses racemization, soluble urea byproduct. peptide.combachem.com |
| HBTU | Aminium Salt | Forms an OBt-active ester in the presence of a base. peptide.com | High efficiency and rapid reaction kinetics. peptide.com |
| DIC / OxymaPure | Carbodiimide + Additive | Forms a highly reactive Oxyma-active ester. acs.org | Excellent efficiency, low racemization, safer than HOBt-based reagents. acs.orgoxymapure.com |
| COMU | Uronium Salt | Incorporates the OxymaPure moiety directly into the reagent structure. bachem.com | High efficiency, improved safety profile, good solubility. peptide.combachem.com |
The efficiency of the coupling step is paramount for achieving a high yield of the final peptide. Incomplete coupling results in deletion sequences that are often difficult to separate from the target peptide. Several factors influence the reaction's success.
Reaction kinetics can be a diagnostic tool; slow Fmoc deprotection or coupling can be an indicator of on-resin peptide aggregation, a common challenge in SPPS. embrapa.br To ensure complete reaction, couplings are often performed using a molar excess of the amino acid and coupling reagents, and the reaction can be monitored using qualitative tests like the Kaiser (ninhydrin) test to detect any remaining free primary amines. nih.gov If a coupling is found to be incomplete, a second coupling can be performed to drive the reaction to completion. researchgate.net
Cleavage and Deprotection of Peptides Containing Fmoc-Thr-OtBu
The final stage of SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups. sigmaaldrich.commerckmillipore.com For peptides containing Fmoc-Thr-OtBu, this step removes the tert-Butyl (tBu) ether from the threonine side chain.
This global deprotection is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.commerckmillipore.com A high concentration of TFA (e.g., 90-95%) in a "cleavage cocktail" is used to cleave the acid-labile tert-butyl group from the threonine side chain, as well as other tBu-based protecting groups on residues like Ser, Asp, and Glu. acs.orgmerckmillipore.compeptide.com The same TFA treatment also cleaves the bond anchoring the peptide to the resin, provided a TFA-labile linker (such as on a Wang or Rink Amide resin) was used. merckmillipore.comthermofisher.com The reaction is typically run for 1 to 3 hours at room temperature to ensure complete removal of all protecting groups. rsc.orgresearchgate.net Using a lower concentration of TFA can result in incomplete deprotection of the tBu group. acs.orgfigshare.com
During the acidic cleavage, the tBu protecting group is released as a highly reactive tert-butyl cation. sigmaaldrich.comthermofisher.com This electrophilic carbocation can attack nucleophilic residues within the peptide sequence, such as the indole (B1671886) ring of tryptophan or the sulfhydryl groups of cysteine and methionine. thermofisher.comresearchgate.netnih.gov This side reaction, known as t-butylation, results in undesired and often irreversible modification of the final peptide product. thermofisher.com
To prevent this, the TFA cleavage cocktail must contain "scavengers"—nucleophilic reagents designed to trap the reactive carbocations as they are formed. sigmaaldrich.commerckmillipore.comthermofisher.com The choice of scavengers is dictated by the amino acid composition of the peptide. sigmaaldrich.comthermofisher.com Common scavengers include:
Triisopropylsilane (B1312306) (TIS or TIPS): A very effective cation scavenger that works via hydride transfer. researchgate.net
Water: Acts as a scavenger and helps suppress certain side reactions. sigmaaldrich.com
Thioanisole and 1,2-Ethanedithiol (B43112) (EDT): Sulfur-containing scavengers that are particularly important for protecting tryptophan and methionine residues. acs.orgnih.gov
Phenol: An effective scavenger for trapping cations. nih.gov
A common, all-purpose cocktail for complex peptides is "Reagent K," which consists of TFA, water, phenol, thioanisole, and EDT. merckmillipore.comnih.gov For many peptides, a simpler and less malodorous mixture of TFA/TIS/water (95:2.5:2.5 v/v/v) is sufficient to ensure clean cleavage and deprotection. sigmaaldrich.com
| Cleavage Cocktail | Composition (v/v/v) | Primary Use Case | Reference(s) |
|---|---|---|---|
| Standard Cocktail | TFA / Water / TIS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues like Trp or multiple Cys/Met. | sigmaaldrich.com |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides, especially those containing Trp, Met, Cys, and Arg(Pbf/Pmc). | merckmillipore.comnih.gov |
| TFA / TIS / H₂O / DMS / Thioanisole / DTT | (70:5:5:10:10) + 1% DTT | Optimized two-step method to mitigate side reactions with Cysteine. | acs.orgfigshare.com |
Solution-Phase Peptide Synthesis Applications of Fmoc-Thr-OtBu
While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis remains a valuable strategy, particularly for the preparation of peptide segments and complex peptides. The protected amino acid derivative, Fmoc-Thr-OtBu, serves as a crucial building block in these solution-based approaches. Its use allows for the controlled, stepwise elongation of peptide chains in solution, often for the synthesis of fragments that are later condensed to form larger peptides.
The tert-butyl (tBu) ether protecting group on the threonine side chain and the fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provide an orthogonal protection scheme that is well-suited for solution-phase synthesis. The Fmoc group can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile tBu group. Conversely, the tBu group is stable to the conditions of Fmoc deprotection and peptide coupling, and is typically removed at a later stage using acidic reagents.
A notable application of a protected threonine derivative in solution-phase synthesis is demonstrated in the preparation of dipeptides. For instance, a study on the synthesis of oligopeptides detailed the coupling of a protected and fluorinated threonine derivative, Fmoc-4,4,4-trifluoro-Thr(tBu)-OH, with L-Phenylalanine methyl ester in solution. nih.gov This process highlights a common methodology applicable to Fmoc-Thr-OtBu. The coupling was achieved with high yield using a standard set of reagents for amide bond formation in solution-phase chemistry. nih.gov
The reaction involved the activation of the carboxylic acid of the Fmoc-protected threonine derivative, which then reacts with the free amine of the phenylalanine methyl ester. This methodology is a cornerstone of solution-phase peptide synthesis, where the solubility of the growing peptide chain must be maintained, a challenge that can sometimes be mitigated by this approach in contrast to SPPS where the peptide is attached to an insoluble resin. nih.gov
Detailed Research Findings:
In a specific example of solution-phase dipeptide synthesis, researchers coupled Fmoc- and tBu-protected 4,4,4-trifluoro-threonine with L-Phenylalanine methyl ester. nih.gov The reaction proceeded smoothly at room temperature, yielding the desired dipeptide in 92% yield. nih.gov The conditions employed are summarized in the table below.
Table 1: Reagents and Conditions for Solution-Phase Dipeptide Synthesis
| Component | Role | Details |
| Fmoc-4,4,4-trifluoro-Thr(tBu)-OH | N-α- and side-chain protected amino acid | 1.0 equivalent |
| L-Phenylalanine methyl ester | C-terminally protected amino acid | 1.6 equivalents |
| TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) | Coupling reagent | 0.9 equivalents |
| HOBt (N-hydroxy-benzotriazole) | Racemization suppressor/additive | 1.0 equivalent |
| DIPEA (N,N-diisopropylethylamine) | Base | 2.0 equivalents |
| DMF (Dimethylformamide) | Solvent | - |
The successful synthesis and high yield of the dipeptide in this study underscore the utility of Fmoc-protected threonine derivatives, including Fmoc-Thr-OtBu, in solution-phase peptide synthesis. The choice of coupling reagents and conditions is critical to ensure efficient amide bond formation while minimizing side reactions such as racemization. nih.gov
Advanced Applications and Derivatization Strategies Involving Fmoc Thr Otbu
Synthesis of Modified Peptides and Peptidomimetics
Fmoc-Thr-OtBu is a cornerstone in the construction of non-standard peptide structures designed to overcome common challenges in peptide synthesis and to enhance biological activity and stability.
One of the most powerful applications of threonine derivatives in solid-phase peptide synthesis (SPPS) is the formation of pseudoproline dipeptides. peptide.comresearchgate.net These moieties are created by reacting the side chain of a serine or threonine residue with an aldehyde or ketone, forming an oxazolidine (B1195125) ring system that is temporarily integrated into the peptide backbone. When derived from threonine, these are often denoted as Thr(ΨPro) or Thr(ΨMe,MePro). adventchembio.com
The incorporation of a pseudoproline dipeptide, which can be prepared using Fmoc-Thr-OtBu as a precursor, introduces a "kink" into the growing peptide chain. peptide.com This disruption of the regular backbone conformation effectively breaks the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets. peptide.comadventchembio.com By preventing this self-association and aggregation, pseudoproline dipeptides significantly improve the solubility of the peptide and enhance coupling efficiency, particularly in long or otherwise "difficult" sequences. peptide.comadventchembio.com The amide bond preceding the pseudoproline preferentially adopts a cis configuration, further contributing to its structure-breaking properties. peptide.com This strategy has proven essential for the successful synthesis of peptides that were previously impractical or impossible to produce due to severe aggregation issues. peptide.com
Table 1: Examples of Threonine-Derived Pseudoproline Dipeptides
| Dipeptide Name | Structure | Key Application |
| Fmoc-Asp(OtBu)-Thr[Psi(Me,Me)Pro]-OH | Dipeptide with an oxazolidine ring formed from the threonine side chain. | Serves as a key building block in SPPS to create complex peptide sequences with high purity by preventing aggregation. chemimpex.com |
| Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH | Dipeptide featuring a dimethyl-substituted oxazolidine ring. | Provides structural rigidity and disrupts hydrogen bond networks, enabling efficient coupling in difficult sequences. adventchembio.com |
The synthesis of cyclic and branched peptides is a critical strategy for developing compounds with enhanced stability, receptor affinity, and proteolytic resistance. Fmoc-Thr-OtBu is a versatile building block for creating these complex architectures.
Cyclic Peptides: Cyclization can significantly improve a peptide's therapeutic potential by constraining its conformation, which can lead to higher binding affinity and selectivity for its biological target. nih.gov The tendency of pseudoproline dipeptides, derived from threonine, to induce a bend in the peptide backbone can be strategically used to promote efficient macrocyclization of linear precursors. peptide.com Furthermore, standard Fmoc-Thr(tBu)-OH is routinely incorporated into linear sequences that are later cyclized through head-to-tail or side-chain-to-side-chain linkages. researchgate.net For instance, methods involving palladium-catalyzed C(sp³)–H activation have been developed to create unique hydrocarbon bridges between a β-carbon of an amino acid like valine and the aromatic side chain of another residue, with the linear peptide precursors being assembled via standard Fmoc SPPS using building blocks such as Fmoc-Thr(tBu)-OH. nih.gov
Branched Peptides: Branched peptides, also known as isopeptides, can be used to present multiple peptide sequences on a single molecular scaffold, often leading to multivalent binding effects or the creation of peptide-based vaccines. The side-chain hydroxyl group of threonine, once deprotected, serves as a potential branching point. peptide.co.jp A peptide chain can be assembled on a solid support, and after selective deprotection of the threonine side chain, a second peptide chain can be synthesized from this position. peptide.co.jp
Table 2: Role of Fmoc-Thr-OtBu in Complex Peptide Architectures
| Structure Type | Role of Threonine Residue | Advantage |
| Cyclic Peptides | Incorporated into the linear precursor via standard Fmoc SPPS. nih.govresearchgate.net | The constrained conformation enhances stability, resistance to enzymatic digestion, and receptor binding affinity. nih.govpeptide.co.jp |
| Branched Peptides | The side-chain hydroxyl group acts as an attachment point for a second peptide chain after deprotection. peptide.co.jp | Allows for the synthesis of multivalent molecules, which can enhance binding or be used in vaccine development. |
Fmoc-Thr-OtBu is a fundamental component in the synthesis of numerous peptide-based drug candidates. adventchembio.com The ability to create modified peptides, including those with pseudoproline moieties or cyclic structures, is crucial for transforming native peptides into viable therapeutics with improved pharmacological properties, such as enhanced stability and bioavailability. adventchembio.comchemimpex.com These synthetic peptides are instrumental in drug discovery, where they are used to study interactions with biological targets and to develop new treatments for a range of diseases, including cancer, diabetes, and autoimmune disorders. adventchembio.com For example, the synthesis of analogues of cytotoxic marine peptides and other biologically active molecules often relies on the stereocontrolled preparation of amino acid derivatives, including those of threonine, suitable for Fmoc-SPPS. researchgate.net
Fmoc-Thr-OtBu in DNA-Encoded Chemical Libraries (DELs)
DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. chemrxiv.orgnih.gov The technology hinges on the ability to perform robust chemical reactions on small molecules attached to unique DNA barcodes that record the synthetic history of each compound. Fmoc-based peptide synthesis, using building blocks like Fmoc-Thr-OtBu, has been adapted for this platform to create vast libraries of peptides and peptidomimetics. delivertherapeutics.com
The synthesis of DELs involves cycles of coupling a building block to a DNA-linked scaffold, followed by splitting the library into pools and ligating a new DNA tag to each pool to encode the added chemical moiety. The use of Fmoc-protected amino acids is advantageous because the Fmoc group can be removed under conditions that are generally compatible with the DNA tag. delivertherapeutics.comacs.org
Strategies for Minimizing Side Reactions in DEL Synthesis
While Fmoc chemistry is well-suited for DELs, several side reactions must be managed to ensure the purity and integrity of the library. The aqueous or semi-aqueous environments often used for on-DNA reactions can exacerbate certain side reactions.
Key potential side reactions when using Fmoc-amino acids include:
O-acylation: For residues with hydroxyl groups like Threonine, there is a risk that the side-chain hydroxyl could be acylated during the coupling of the next amino acid. The use of the tert-butyl protecting group on the threonine side chain (as in Fmoc-Thr-OtBu) effectively prevents this. delivertherapeutics.com
Aspartimide Formation: For aspartic acid residues, piperidine-induced cyclization to form an aspartimide intermediate is a major concern, as it can lead to racemization and the formation of undesired β-peptides. delivertherapeutics.com
Pyroglutamate Formation: Glutamic acid can undergo cyclization at the N-terminus, especially after Fmoc removal.
Diketopiperazine (DKP) Formation: After the deprotection of the second amino acid in the chain, intramolecular cyclization can occur, cleaving the dipeptide from the DNA-scaffold. This is a general issue in Fmoc-SPPS that must be carefully controlled.
| Side Reaction | Amino Acid(s) Involved | Mitigation Strategy | Reference |
| O-acylation | Ser, Thr, Tyr | Side-chain protection (e.g., OtBu for Threonine). | delivertherapeutics.com |
| Aspartimide Formation | Aspartic Acid (Asp) | Use of sterically hindered side-chain esters or backbone protection (e.g., Dmb). | nih.govdelivertherapeutics.com |
| Pyroglutamate Formation | Glutamic Acid (Glu) | Proceeding to the next coupling step quickly after Fmoc removal; steric bulk on the γ-ester. | |
| Capping with Coupling Reagent | Tyrosine, Histidine | Reversal of capping can sometimes be achieved during the subsequent Fmoc deprotection step. | delivertherapeutics.com |
| Diketopiperazine Formation | First two N-terminal residues | Use of dipeptide building blocks; careful control of base exposure time. | nih.gov |
By employing Fmoc-Thr-OtBu, chemists can reliably incorporate threonine into peptide-based DELs, with the OtBu group providing robust protection against unwanted side-chain reactivity, thereby ensuring that the intended molecule is synthesized and correctly encoded by its DNA tag.
Challenges and Mitigation Strategies in Fmoc Thr Otbu Peptide Synthesis
Aggregation and Solubility Issues
A significant hurdle in Fmoc/tBu-based SPPS is the tendency of protected peptide chains to aggregate on the solid support. peptide.com This phenomenon is particularly pronounced in this strategy because the peptide-resin is kept in a neutral state throughout the synthesis cycles, which can favor the formation of stable secondary structures like β-sheets through intermolecular hydrogen bonding. peptide.comfrontiersin.org Peptides containing sequences with contiguous hydrophobic amino acids or those capable of forming intra-chain hydrogen bonds, such as threonine, are frequently difficult to synthesize due to these aggregation and solubility problems. adventchembio.comsigmaaldrich.com The hydrophobic nature of the Fmoc group itself can also contribute to aggregation and reduced solubility. csic.es
To address aggregation, several strategies have been developed to disrupt the formation of intermolecular hydrogen bonds and improve solvation of the peptide-resin. These methods are crucial for the successful synthesis of "difficult sequences." frontiersin.org
Table 1: Strategies to Mitigate Peptide Aggregation in Fmoc-SPPS
| Strategy | Description | Key Findings & References |
| Backbone Protection | Introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen prevents hydrogen bonding. peptide.com | Effectively disrupts aggregation when incorporated every six to seven residues. peptide.com |
| Pseudoproline Dipeptides | Incorporating pseudoproline dipeptides, derived from serine or threonine, disrupts the regular backbone structure, thereby inhibiting β-sheet formation. adventchembio.compeptide.com | Have been shown to be highly effective in disrupting aggregation, enabling the synthesis of long peptides. adventchembio.compeptide.com |
| Chaotropic Salts | Adding chaotropic salts such as CuLi, NaClO4, or KSCN to the reaction mixture can disrupt hydrogen bonding networks. | This is a known method to interfere with the forces causing aggregation. peptide.com |
| Solvent Modification | Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide chain. peptide.com | NMP and DMSO are effective in disrupting secondary structures. peptide.com |
| Elevated Temperature | Performing coupling reactions at a higher temperature can provide enough energy to break up aggregates. | This method can enhance reaction kinetics. peptide.com |
| Microwave Irradiation | The use of microwave energy can significantly accelerate coupling and deprotection steps by disrupting aggregation through rapid heating. | Microwave assistance is advantageous for improving peptide yield but may have limitations with very difficult sequences. frontiersin.orgpeptide.com |
| Sonication | Applying ultrasonic waves to the reaction vessel can physically break apart aggregated peptide chains. | Sonication can help to improve the accessibility of reactive sites. peptide.com |
Side Reactions Associated with Threonine Residue
The threonine residue, even with its hydroxyl group protected by a tert-butyl (tBu) ether, is susceptible to specific side reactions during peptide synthesis and cleavage. These reactions can lead to undesired byproducts, complicating purification and reducing the yield of the target peptide.
Under certain conditions, the threonine residue can undergo dehydration to form a dehydrobutyrine (Dhb) residue. nih.gov This process is a type of β-elimination reaction. While more commonly associated with unprotected or improperly protected hydroxyl groups, it can still occur. nih.gov For instance, base-catalyzed elimination from a protected C-terminal cysteine can produce a dehydroalanine (B155165) residue, and a similar mechanism can affect threonine. peptide.com The formation of these unsaturated amino acids introduces a modification that alters the structure and potentially the biological activity of the final peptide. Some research has explored the intentional dehydration of threonine-containing peptides using reagents like EDC/CuCl to create dehydroamino acids. nih.gov
Although the tBu group on the threonine side chain is generally stable, premature deprotection or incomplete protection can expose the hydroxyl group. peptide.com This free hydroxyl group is nucleophilic and can be acylated by activated amino acids during coupling steps, a side reaction known as O-acylation. researchgate.net This results in the formation of a depsipeptide, or ester linkage, within the peptide backbone. Subsequently, this ester bond can undergo a base-catalyzed intramolecular rearrangement known as an N-O acyl shift, where the acyl group migrates from the oxygen to the peptide's amide nitrogen. iris-biotech.de This migration proceeds through a cyclic intermediate and can lead to chain cleavage or the formation of isomeric peptide structures. iris-biotech.debibliomed.org
Preventing side reactions involving the threonine residue is critical for maintaining the integrity of the synthesized peptide. The primary strategy is ensuring the stability and completeness of the side-chain protection throughout the synthesis.
Table 2: Prevention of Threonine-Related Side Reactions
| Side Reaction | Prevention Strategy | Mechanism/Rationale | Reference(s) |
| Dehydration / β-Elimination | Use of 2,2,6,6-Tetramethylpiperidine (TMP) as Base | In studies on glycosylated threonine, TMP was found to significantly reduce β-elimination side reactions compared to other bases. | nih.gov |
| Dehydration / β-Elimination | Careful Control of Base and Cleavage Conditions | Minimizing exposure to strong bases and harsh cleavage conditions can reduce the likelihood of elimination reactions. | peptide.comiris-biotech.de |
| O-Acylation / N-O Migration | Ensuring Complete Side-Chain Protection | The use of the robust tert-butyl (tBu) protecting group for the threonine hydroxyl function is standard in Fmoc chemistry to prevent O-acylation. peptide.com | peptide.com |
| O-Acylation / N-O Migration | Use of Optimized Coupling Reagents | Choosing coupling reagents and conditions that minimize over-activation can reduce the risk of acylating any inadvertently exposed hydroxyl groups. | bibliomed.org |
: Non-Specific Reactions of Protecting Groups
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. biosynth.comnih.gov The Fmoc/tBu strategy is widely used, where the temporary N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is removed by a base, and the permanent side-chain protecting groups, such as the O-tert-butyl (OtBu) on threonine, are cleaved with acid at the end of the synthesis. biosynth.comiris-biotech.de However, these protecting groups can sometimes participate in non-specific reactions, posing challenges to yield and purity.
Premature Fmoc Removal
The Fmoc group is designed to be stable under coupling conditions and selectively removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. researchgate.netspringernature.com The mechanism involves the abstraction of an acidic proton on the fluorene (B118485) ring system, followed by β-elimination. springernature.com
Premature removal of the Fmoc group can occur if residual base from the previous deprotection step is not thoroughly washed away. This can lead to the unintended deprotection of the newly added amino acid. The liberated amine can then react with another equivalent of the activated amino acid, resulting in a peptide with an extra residue insertion, which is difficult to separate from the target peptide. The rate of Fmoc removal is influenced by the solvent medium, being faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar ones like dichloromethane (B109758) (DCM). researchgate.netspringernature.com Therefore, efficient washing protocols are crucial to prevent this side reaction.
Reactions of Scavengers with Peptide Residues
During the final cleavage step, where the peptide is released from the resin and side-chain protecting groups are removed, strong acids like trifluoroacetic acid (TFA) are used. thermofisher.com The cleavage of the tert-butyl (tBu) ether from the threonine side chain generates reactive tert-butyl cations. thermofisher.com These electrophilic species can cause unwanted alkylation of nucleophilic residues within the peptide sequence, such as tryptophan, tyrosine, and methionine. thermofisher.comresearchgate.net
To prevent these side reactions, scavengers are added to the cleavage cocktail. thermofisher.com Scavengers are nucleophilic compounds that trap the carbocations as they are formed. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and various thiols like 1,2-ethanedithiol (B43112) (EDT). thermofisher.combiotage.compeptide.com TIS is effective at scavenging carbocations, while water can also act as a scavenger. thermofisher.com Thiol-based scavengers are particularly important for protecting cysteine residues and can also help prevent side reactions with other sensitive amino acids. biotage.compolypeptide.com The choice of scavenger cocktail is critical and depends on the specific amino acids present in the peptide sequence. sigmaaldrich.com For instance, a common non-malodorous cleavage cocktail that is effective for most sequences, assuming appropriate protecting groups are used, is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5). sigmaaldrich.com
| Scavenger | Targeted Residue/Side Reaction | Reference |
|---|---|---|
| Triisopropylsilane (TIS) | Traps t-butyl cations, prevents alkylation of Trp, Tyr, Met | thermofisher.com |
| Water (H₂O) | Traps t-butyl cations | thermofisher.comsigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | Prevents t-butylation of Trp; maintains Cys in reduced state | thermofisher.combiotage.com |
| Thioanisole | Prevents side reactions with Arg(Pmc), scavenges cations | thermofisher.compeptide.com |
| Dithiothreitol (DTT) | Replaces odorous thiols (EDT, thioanisole) to reduce Cys | peptide.com |
Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS), though it does not directly involve the Fmoc-Thr-OtBu residue itself. iris-biotech.desigmaaldrich.com This reaction is highly sequence-dependent and occurs readily in peptides containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly), asparagine, or aspartic acid. iris-biotech.de The reaction is catalyzed by the base (piperidine) used for Fmoc removal. iris-biotech.de It involves the cyclization of the aspartate side-chain carboxyl group with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.de
This cyclic intermediate is prone to racemization and subsequent ring-opening by hydrolysis or aminolysis, leading to a mixture of by-products, including α- and β-aspartyl peptides and their corresponding piperidides. iris-biotech.desigmaaldrich.com These impurities can be extremely difficult to remove from the desired peptide, sometimes co-eluting during HPLC purification. iris-biotech.desigmaaldrich.com While not a direct reaction of threonine, its prevalence in Fmoc-SPPS makes it a critical challenge to consider when synthesizing any peptide that may also contain aspartic acid sequences. acs.org Strategies to mitigate this include using sterically bulky side-chain protecting groups for aspartic acid or modifying the reaction conditions. iris-biotech.de
Optimization of Reaction Conditions for Improved Yield and Purity
Achieving high yield and purity in the synthesis of peptides containing Fmoc-Thr-OtBu requires careful optimization of reaction parameters. chemrxiv.org Key factors include the choice of solvent, temperature, and pressure, all of which influence reaction kinetics and the suppression of side reactions. chemrxiv.orgcsbio.com
Solvent Selection in SPPS
The solvent used in SPPS must effectively swell the resin support and dissolve the reagents to ensure efficient reaction kinetics. chemrxiv.org For many years, DMF has been the solvent of choice. rsc.org NMP is another common solvent that can sometimes be superior to DMF, particularly in preventing aggregation. peptide.com
However, due to toxicity concerns, there is a growing movement towards "green" solvents in peptide synthesis. rsc.org Several alternatives to traditional solvents have been explored. tandfonline.comnih.gov N-butylpyrrolidinone (NBP), for example, is non-reprotoxic and has a higher boiling point than DMF, which can be advantageous in certain automated synthesis protocols. nih.gov More recently, triethyl phosphate (B84403) (TEP) has been demonstrated as a viable green solvent that shows low toxicity, is biodegradable, and can dissolve most protected amino acids, allowing for successful synthesis at room temperature. tandfonline.com
| Solvent | Abbreviation | Key Characteristics | Reference |
|---|---|---|---|
| N,N-Dimethylformamide | DMF | Traditional standard, good solvation properties, polar aprotic. | researchgate.netrsc.org |
| N-Methyl-2-pyrrolidone | NMP | Alternative to DMF, can be better at disrupting aggregation. | peptide.comnih.gov |
| N-Butylpyrrolidinone | NBP | "Green" alternative, non-reprotoxic, higher boiling point than DMF. | nih.gov |
| Triethyl phosphate | TEP | "Green" alternative, low toxicity, biodegradable, effective at room temperature. | tandfonline.com |
Temperature and Pressure Effects
Pressure is a less commonly adjusted parameter but is used in advanced flow-based synthesis systems as a diagnostic tool. rsc.org In a variable bed flow reactor, changes in pressure across the resin bed can indicate the state of the resin. rsc.org For example, resin swelling during successful peptide elongation can be monitored, while a sudden drop in pressure and collapse of the resin bed can signal on-resin aggregation. rsc.org This real-time feedback allows for adjustments to be made to the synthesis protocol to overcome challenges like incomplete couplings. rsc.org
Automated and Microwave-Assisted Synthesis Protocols
The integration of automation into Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides by enabling faster, more reliable, and high-throughput synthesis. beilstein-journals.org The repetitive nature of the deprotection and coupling steps in the Fmoc/tBu strategy is particularly well-suited for automation. beilstein-journals.orggoogle.com More recently, the advent of microwave-assisted SPPS (MW-SPPS) has further addressed common challenges, especially for difficult sequences that include sterically hindered amino acids like threonine. ambiopharm.comnih.gov Microwave energy accelerates reaction rates for both the coupling and deprotection steps by facilitating rapid and uniform heating of the reaction mixture. ambiopharm.comcreative-peptides.com This technology not only dramatically shortens synthesis times but also enhances the purity of the final peptide by improving reaction conversion rates and minimizing side reactions. creative-peptides.comsigmaaldrich.cn
Automated synthesizers, ranging from conventional robotic systems to advanced microwave-assisted platforms like the CEM Liberty™ series, offer precise control over reaction conditions. ambiopharm.comacs.org These systems manage the sequential addition of reagents, washing steps, and reaction times, which is crucial when incorporating challenging residues such as Fmoc-Thr-OtBu. beilstein-journals.orguci.edu The tert-butyl (OtBu) group protecting the threonine side-chain hydroxyl is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin. seplite.com
However, the steric hindrance from the β-methyl group and the OtBu protecting group on the threonine side chain can impede coupling efficiency. This can lead to incomplete reactions and the formation of deletion sequences, particularly in automated protocols where reaction times are standardized. semanticscholar.org Furthermore, growing peptide chains containing threonine can be prone to aggregation, which hinders subsequent synthetic steps. sigmaaldrich.cnsemanticscholar.org
Microwave-assisted protocols offer significant advantages in this context. The application of elevated temperatures, typically between 60°C and 90°C, disrupts the intermolecular hydrogen bonding that leads to peptide aggregation, thereby improving the accessibility of the N-terminus for acylation. google.comacs.org Microwave heating accelerates the formation of the activated amino acid, leading to a faster and more complete coupling process. ambiopharm.com This rapid reaction kinetic helps to reduce the lifetime of the activated amino acid, which in turn can minimize the risk of side reactions such as epimerization. ambiopharm.comnih.gov
Optimized protocols for MW-SPPS often involve precise control of temperature and microwave power to balance reaction acceleration with the prevention of thermally induced side reactions. creative-peptides.comacs.org For instance, studies have shown that performing microwave-assisted synthesis at 60°C can achieve low levels of enantiomerization (<2%) for most amino acids. nih.gov For particularly difficult couplings involving residues like Fmoc-Thr-OtBu, strategies such as double coupling or using more potent coupling reagent combinations like N,N′-diisopropylcarbodiimide (DIC) with Oxyma Pure are employed within automated microwave cycles to ensure high yields. acs.org
The following tables summarize the comparative parameters of standard automated versus microwave-assisted protocols and outline specific mitigation strategies for challenges encountered with Fmoc-Thr-OtBu.
Table 1: Comparison of Typical Automated SPPS Protocols
| Parameter | Conventional Automated SPPS | Microwave-Assisted SPPS (MW-SPPS) |
| Coupling Time | 45-120 minutes | 3-10 minutes creative-peptides.comresearchgate.net |
| Deprotection Time | 20-30 minutes | 3-5 minutes google.comresearchgate.net |
| Operating Temperature | Room Temperature | 60°C - 90°C acs.orgnih.gov |
| Reagent Excess | 4-10 fold | 2.5-5 fold acs.orgnih.gov |
| Overall Cycle Time (per amino acid) | 1-2 hours creative-peptides.com | <10 minutes creative-peptides.com |
| Solvent Consumption | High | Significantly Reduced ambiopharm.comcreative-peptides.com |
Table 2: Challenges and Mitigation Strategies for Fmoc-Thr-OtBu in Automated Synthesis
| Challenge | Mitigation Strategy in Automated/Microwave-Assisted SPPS |
| Slow/Incomplete Coupling | - Microwave Irradiation: Accelerates coupling kinetics significantly. ambiopharm.comsigmaaldrich.cn - Double Coupling: Performing the coupling step twice to drive the reaction to completion. - Optimized Reagents: Use of highly efficient coupling activators like HATU, HCTU, or DIC/Oxyma Pure. acs.orguci.edu - Elevated Temperature: Microwave heating up to 90°C enhances reaction rates. acs.org |
| Peptide Aggregation | - Microwave Heating: Disrupts secondary structures and hydrogen bonding that cause aggregation. google.comsemanticscholar.org - Pseudoproline Dipeptides: Substitution of a threonine and its preceding residue with a pseudoproline dipeptide can disrupt aggregation. sigmaaldrich.cnnih.gov - Greener Solvents: Use of solvents like N-butylpyrrolidinone at elevated temperatures can reduce viscosity and improve synthesis. ambiopharm.com |
| Epimerization (Racemization) | - Controlled Temperature: Limiting microwave-assisted coupling temperatures (e.g., to 60°C) can minimize racemization. nih.gov - Optimized Reagents: Using base additives with lower pKa (e.g., collidine) or carbodiimide-based activators without a base can reduce the risk. uci.edu - Rapid Coupling: The inherent speed of microwave-assisted coupling reduces the time the activated amino acid is susceptible to racemization. ambiopharm.com |
Analytical and Characterization Techniques for Fmoc Thr Otbu and Its Derivatives
Monitoring Fmoc Deprotection and Coupling Reactions
In Solid-Phase Peptide Synthesis (SPPS), the iterative nature of adding amino acid residues necessitates careful monitoring of two critical steps: the removal of the temporary N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group (deprotection) and the subsequent formation of a peptide bond (coupling). researchgate.net
UV spectrophotometry is a widely used, non-invasive technique for real-time monitoring of the Fmoc deprotection step. thieme-connect.de The process leverages the distinct UV absorbance properties of the fluorenyl group. tec5usa.com When the Fmoc group is cleaved from the N-terminus of the peptide-resin, typically using a piperidine (B6355638) solution, a dibenzofulvene (DBF)-piperidine adduct is released into the solution. researchgate.netnih.gov This adduct possesses a strong chromophore with a characteristic absorbance maximum, which allows for its quantification. thieme-connect.deresearchgate.net
By measuring the absorbance of the solution at specific wavelengths, the extent of Fmoc group removal can be accurately calculated. rsc.org This data provides a quantitative measure of the reaction's completion and can also be used to determine the initial loading capacity of the resin. rsc.org The comparison of peak heights at each deprotection step allows for an estimation of the previous coupling reaction's efficiency. researchgate.net Automated peptide synthesizers often incorporate UV monitors to track the deprotection in real-time, allowing for the extension of reaction times to ensure complete deprotection, especially in difficult sequences. thieme-connect.de
| Parameter | Value | Reference |
| Monitored Species | Dibenzofulvene (DBF)-piperidine adduct | researchgate.net |
| Typical Wavelength (λmax) | 300 - 301 nm | researchgate.netrsc.org |
| Molar Extinction Coefficient (ε) at 300 nm | 7800 M⁻¹cm⁻¹ | rsc.org |
This method's simplicity and reliability make it a cornerstone for process control in Fmoc-based peptide synthesis. rsc.org
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of both coupling and deprotection reactions with high precision. researchgate.netuci.edu Small aliquots of the resin can be cleaved and the resulting mixture analyzed by analytical HPLC to assess the success of a synthesis step. uci.edu
During a coupling reaction involving Fmoc-Thr(OtBu)-OH, HPLC can be used to monitor the disappearance of the free N-terminal amine of the peptide-resin and the appearance of the newly elongated peptide. researchgate.net This confirms that the coupling is complete. Conversely, during deprotection, HPLC analysis can track the disappearance of the Fmoc-protected peptide and the appearance of the peptide with a free N-terminus, confirming the successful removal of the protecting group. nih.gov
A typical analytical setup involves a reversed-phase column (e.g., C18) with a linear gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, often containing 0.1% trifluoroacetic acid (TFA). osti.govrsc.org The high resolution of HPLC allows for the separation and quantification of the desired product from starting materials, by-products, or deletion sequences, providing a clear picture of the reaction's status. researchgate.netuci.edu
Characterization of Fmoc-Thr-OtBu and Synthesized Peptides
Following the synthesis, a comprehensive characterization of the final peptide is required to confirm its identity, purity, and stereochemical integrity.
Mass spectrometry (MS) is a primary technique for confirming the molecular weight of peptides synthesized using Fmoc-Thr(OtBu)-OH. researchgate.net It verifies that the correct sequence of amino acids has been assembled. While Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used historically, modern techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are now more common for peptide analysis. nih.gov
These methods provide a precise mass-to-charge ratio (m/z) of the intact peptide, which can be compared to the theoretical calculated mass of the target sequence. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed for peptide sequencing. In this technique, the parent ion of the peptide is fragmented, and the resulting daughter ions provide information about the amino acid sequence, thus confirming the specific incorporation and position of the threonine residue within the peptide chain. nih.gov
Amino Acid Analysis (AAA) is a destructive but highly accurate method used to determine the amino acid composition of the final peptide. The purified peptide is hydrolyzed into its constituent amino acids by heating in a strong acid. The resulting mixture of amino acids is then separated, identified, and quantified, typically by ion-exchange chromatography followed by post-column derivatization or by pre-column derivatization followed by reversed-phase HPLC.
This analysis verifies the presence of threonine and other amino acids in the correct stoichiometric ratios, providing definitive proof of the peptide's composition. nih.gov It serves as an orthogonal method to mass spectrometry for confirming the final product's identity.
Threonine possesses two chiral centers, making stereochemical control a critical aspect of synthesis. peptide.com The stereochemical purity of the initial building block, Fmoc-L-Thr(OtBu)-OH, and the potential for racemization during peptide synthesis must be carefully assessed.
Optical Rotation is a fundamental measure of the stereochemical purity of the starting material. The specific rotation of Fmoc-L-Thr(OtBu)-OH is a key parameter listed on its certificate of analysis. sigmaaldrich.comsigmaaldrich.com A measured value that matches the established standard confirms the high enantiomeric purity of the building block. masterorganicchemistry.comlibretexts.org
| Compound | Specific Rotation [α]D²⁰ | Conditions |
| Fmoc-L-Thr(tBu)-OH | +16 ± 1° | c = 1% in ethyl acetate |
| Fmoc-D-Thr(tBu)-OH | -15 ± 1.5° | c = 1% in ethyl acetate |
(Data sourced from commercial supplier information) sigmaaldrich.com
Stereochemical Studies using chiral chromatography are essential for detecting any racemization that may occur during amino acid activation and coupling. nih.gov Chiral HPLC, utilizing chiral stationary phases (CSPs), can separate the different stereoisomers of Fmoc-Thr(OtBu)-OH and peptides containing this residue. phenomenex.comsigmaaldrich.com Research has focused on identifying coupling conditions that minimize racemization, ensuring that the final peptide possesses the correct and biologically relevant stereochemistry. nih.gov For instance, studies on the synthesis of trifluoro-threonine analogs have achieved high enantiomeric excess values of over 99.5% by carefully selecting coupling reagents and conditions. nih.gov
NMR Spectroscopy (e.g., ¹H NMR, ¹³C MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Fmoc-Thr-OtBu, providing unambiguous confirmation of its chemical structure. Both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR methods are utilized.
¹H NMR Spectroscopy is used to identify the hydrogen atoms within the molecule. The chemical shifts, signal multiplicities, and integration values of the protons in Fmoc-Thr-OtBu are characteristic of its structure, confirming the presence of the Fmoc, O-tert-butyl, and threonine backbone moieties. sci-hub.sersc.org Spectra are typically recorded in deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). sci-hub.sersc.org For instance, in CDCl₃, the protons of the fluorenyl group typically appear in the aromatic region (δ 7.3-7.8 ppm), while the protons of the tert-butyl group appear as a characteristic singlet in the upfield region. rsc.org
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in Fmoc-Thr-OtBu gives a distinct signal, confirming the presence of the carbonyl groups, the carbons of the Fmoc and tert-butyl protecting groups, and the threonine core. rsc.orgrsc.org
Magic Angle Spinning (MAS) NMR , particularly 2D MAS ¹³C-¹³C NMR, is a powerful technique for studying peptides in the solid state. tum.de While often applied to larger peptide structures, the principles can be used to analyze Fmoc-Thr-OtBu incorporated into a resin during SPPS. This technique can provide insights into the conformation and interactions of the amino acid derivative while it is anchored to the solid support. tum.de
Interactive Data Table: Representative NMR Chemical Shifts (δ) for Fmoc-Thr-OtBu This table summarizes typical chemical shifts observed in ¹H and ¹³C NMR spectra. Note that values can vary slightly depending on the solvent and experimental conditions.
| Atom Type | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Fmoc-H | 7.30 - 7.85 rsc.org | 119.9 - 143.9 rsc.orgwiley-vch.de |
| Fmoc-CH, CH₂ | 4.24 - 4.51 rsc.org | 47.3, 66.8 rsc.org |
| NH | ~5.22 - 5.80 rsc.orgwiley-vch.de | - |
| α-H | ~4.55 wiley-vch.de | ~56.9 wiley-vch.de |
| β-H | ~4.41 wiley-vch.de | ~67.1 wiley-vch.de |
| γ-CH₃ | ~1.22 wiley-vch.de | ~12.1 wiley-vch.de |
| OtBu-CH₃ | - | ~27.7 wiley-vch.de |
| C=O (Urethane) | - | ~156.5 rsc.orgwiley-vch.de |
| C=O (Acid) | - | ~170.6 - 175.8 rsc.orgwiley-vch.de |
Chromatographic Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-Thr-OtBu and related peptide fragments. rsc.orggoogle.com The technique separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. rsc.orgambeed.com In this method, a nonpolar stationary phase (typically C18 or C8 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (MeCN). sci-hub.sersc.org A modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution. sci-hub.sersc.org
The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using UV absorbance at 210-230 nm. sci-hub.sersc.org The retention time (t_R) is a characteristic property of the compound under specific chromatographic conditions. tum.de For example, in the analysis of a peptide fragment containing Fmoc-Thr-OtBu, a retention time of 6.15 minutes was recorded using a 5-95% acetonitrile gradient over 40 minutes. tum.de HPLC is not only used for analytical purity checks but also for the semi-preparative or preparative purification of peptides synthesized using Fmoc-Thr-OtBu. ambeed.com
Interactive Data Table: Typical RP-HPLC Conditions for Analysis of Fmoc-Thr-OtBu Containing Peptides This table presents common parameters used in HPLC methods for the analysis and purification of compounds incorporating Fmoc-Thr-OtBu.
| Parameter | Typical Conditions | Source(s) |
| Column | C18 (e.g., Zorbax, Nucleosil, Jupiter) | rsc.orgsci-hub.sersc.orgrsc.org |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in Water | sci-hub.sersc.org |
| Mobile Phase B | Acetonitrile (MeCN) or 80% ACN in Water, with 0.1% TFA/Formic Acid | sci-hub.sersc.org |
| Gradient | Linear gradient, e.g., 5-65% B over 21 min or 5-95% B over 20-40 min | tum.desci-hub.sersc.org |
| Flow Rate | 0.3 - 1.5 mL/min (analytical) | sci-hub.sersc.org |
| Detection | UV at 210, 214, or 218 nm | sci-hub.sersc.orgrsc.orgtdcommons.org |
| Temperature | Ambient or controlled (e.g., 40 °C) | sci-hub.se |
Economic and Environmental Considerations in Fmoc Thr Otbu Synthesis
Cost-Effectiveness of Fmoc-Based Chemistry
The Fmoc/tBu strategy is widely adopted for peptide synthesis in both academic and industrial settings due to several economic advantages. The starting materials, including Fmoc-protected amino acids like Fmoc-Thr-OtBu, are commercially available from numerous suppliers, which fosters a competitive market and helps to manage costs. adventchembio.com The industrialization and regulation of Fmoc-amino acid production have led to a significant improvement in quality and availability, with many standard building blocks being produced cheaply and at high purity on an industrial scale.
However, the atom economy of Fmoc-based chemistry presents a drawback. The Fmoc protecting group has a significant molecular weight compared to the amino acid it protects. In SPPS, an excess of reagents, including the Fmoc-amino acid, is often used to drive the coupling reaction to completion, which can be a considerable cost factor, especially in large-scale synthesis. adventchembio.com
Scalability of Fmoc-Thr-OtBu Production for Research and Industrial Applications
The scalability of peptide synthesis using Fmoc-Thr-OtBu is a critical factor for its application in the pharmaceutical industry. The Fmoc/tBu SPPS methodology is well-suited for both small-scale laboratory research and large-scale industrial manufacturing. adventchembio.com The transition from research to production scale is facilitated by the established supply chains for Fmoc-amino acids and the availability of automated synthesizers designed for Fmoc chemistry.
The use of dipeptide derivatives, such as those incorporating a threonine moiety, can enhance scalability by overcoming common challenges in peptide synthesis like aggregation and solubility issues. For example, the incorporation of pseudoproline dipeptides containing threonine can improve coupling efficiency and lead to higher yields and consistency across batches, which is crucial for large-scale production. adventchembio.com
Chinese patents describe methods for the preparation of Fmoc-Thr(tBu)-OH that aim to shorten production stages, improve efficiency, and increase yield, indicating ongoing efforts to enhance the scalability and cost-effectiveness of producing this key building block for industrial use. google.comrsc.org
Green Chemistry Initiatives in Fmoc/tBu SPPS
The environmental impact of peptide synthesis is a growing concern, with a significant focus on making the Fmoc/tBu SPPS process more sustainable. These "green chemistry" initiatives are directly relevant to the use of Fmoc-Thr-OtBu, as they address the solvents, reagents, and waste generated during the synthesis of peptides containing this compound.
Development of Greener Solvents
A major environmental drawback of traditional Fmoc/tBu SPPS is the large volume of hazardous solvents used, such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). nih.govrsc.orgresearchgate.net These solvents are employed for dissolving reagents, washing the resin between synthetic steps, and in the deprotection process. nih.govrsc.org
Research into greener alternatives is a key area of green chemistry in SPPS. The ideal green solvent should be non-toxic, sustainable, and have properties that are comparable to the hazardous solvents they are replacing. researchgate.net Studies have explored a range of greener solvents, including dimethyl sulfoxide (B87167) (DMSO), anisole, and binary mixtures like DMSO/butyl acetate, to reduce the environmental impact of peptide synthesis. unifi.it The solubility of Fmoc-amino acids, including Fmoc-Thr-OtBu, in these alternative solvents is a critical factor in their viability. unifi.it While some greener solvents show promise, challenges remain in ensuring efficient resin swelling and reagent solubility to maintain high reaction yields. rsc.orgsigmaaldrich.com
Reduction of Hazardous Reagents and Waste
The choice of the base for Fmoc deprotection is also a consideration. Piperidine (B6355638) is commonly used but is a regulated substance. Research has explored alternatives like 4-methylpiperidine (B120128) and morpholine, which may offer a better safety and environmental profile. medchemexpress.com
Furthermore, efforts to improve the efficiency of coupling reactions, for instance by using highly efficient dipeptide derivatives like those containing threonine, can reduce waste by minimizing side reactions and the need for excess reagents. adventchembio.com Recycling of solvents and reagents is another approach being explored to improve the sustainability of the process. mdpi.com
Conclusion
Summary of Fmoc-Thr-OtBu's Importance in Peptide Chemistry
Fmoc-Thr(tBu)-OH stands as a cornerstone in modern peptide chemistry, primarily serving as an essential building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.compeptide.com Its significance is rooted in its unique dual-protection strategy, which is fundamental to the controlled and stepwise assembly of complex peptide chains. adventchembio.com The compound is a derivative of the amino acid L-threonine, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl side chain is shielded by the acid-labile tert-butyl (tBu) ether. chemimpex.com
This orthogonal protection scheme is the key to its utility. adventchembio.com The Fmoc group can be selectively removed using a base, typically piperidine (B6355638), to allow for the coupling of the next amino acid in the sequence, while the tBu group remains intact, protecting the reactive hydroxyl side chain. Conversely, the tBu group is stable under these basic conditions but is easily removed with acid during the final cleavage step. This prevents undesirable side reactions, such as β-elimination or oxidation, ensuring the integrity of the growing peptide and leading to higher purity and yields. chemimpex.com The enhanced stability and solubility afforded by the protecting groups also help to mitigate common challenges in peptide synthesis, such as aggregation. chemimpex.comadventchembio.com Consequently, Fmoc-Thr(tBu)-OH is indispensable for the synthesis of high-purity therapeutic peptides, protein engineering, and the creation of complex peptide structures for research applications. chemimpex.comadventchembio.com
Future Research Directions and Unexplored Avenues for Fmoc-Thr-OtBu Application
The foundational role of Fmoc-Thr(tBu)-OH in peptide synthesis paves the way for numerous future research directions. A primary avenue lies in the continued development of novel peptide-based therapeutics, where this building block can be used to construct candidates for treating a wide range of diseases, including cancer and autoimmune disorders. adventchembio.com Its application extends to the design of sophisticated drug delivery systems and targeted therapies that rely on precisely synthesized peptide sequences for their function. adventchembio.com
Further exploration into protein engineering can leverage Fmoc-Thr(tBu)-OH to create modified proteins with enhanced stability, novel activities, or specific binding properties, which is crucial for biotechnology. chemimpex.com There is also significant potential in the field of material science, where the self-assembling properties of peptides containing this derivative could be harnessed to create new biomaterials and nanostructures. chemrxiv.org Research into the synthesis of substrate analogs for studying enzyme mechanisms and the design of synthetic antigens for vaccine development are other promising areas. adventchembio.com
Moreover, unexplored avenues include its incorporation into increasingly complex molecular architectures, such as cyclic peptides and those with extensive post-translational modifications, to mimic natural biological molecules more closely. researchgate.net The development of more efficient and sustainable "green" synthesis protocols for SPPS involving Fmoc-Thr(tBu)-OH is also a critical area of ongoing research. csic.es Finally, improving the synthesis methods for Fmoc-Thr(tBu)-OH itself could reduce costs and enhance its accessibility for both academic and industrial research. google.com
Q & A
Q. What are the standard protocols for synthesizing Fmoc-Thr-OtBu in solid-phase peptide synthesis (SPPS)?
Fmoc-Thr-OtBu is synthesized via SPPS using Fmoc-protected amino acids, coupling reagents (e.g., HBTU or DIC), and a resin-bound carrier. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, while the Fmoc group protects the α-amine. After each coupling step, the Fmoc group is removed using 20% piperidine in DMF. Reaction efficiency is monitored via Kaiser or chloranil tests. Post-synthesis, the peptide-resin is cleaved with TFA to remove the tBu group and release the peptide .
Q. How does Fmoc-Thr-OtBu’s solubility profile impact its use in peptide synthesis?
Fmoc-Thr-OtBu is insoluble in water but dissolves in polar aprotic solvents (e.g., DMF, DCM, or acetonitrile), making it suitable for SPPS. However, claims solubility in water, which contradicts and . Researchers should empirically verify solubility using HPLC (≥98% purity) and adjust solvent systems to prevent precipitation during coupling .
Q. What analytical methods validate the purity and structure of Fmoc-Thr-OtBu?
Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. Structural confirmation employs H NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and mass spectrometry (expected [M+H] at 397.46 m/z). Discrepancies in melting points (100–135°C) across studies ( vs. 4) suggest batch-dependent crystallinity, necessitating pre-experiment characterization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in coupling efficiency when using Fmoc-Thr-OtBu in automated peptide synthesis?
Low coupling efficiency may arise from steric hindrance due to the bulky tBu group. Strategies include:
Q. What are the implications of Fmoc-Thr-OtBu’s instability under acidic conditions for glycopeptide synthesis?
The tBu group is acid-labile, requiring careful handling in glycopeptide synthesis where glycosylation steps often involve acidic reagents (e.g., TMSOTf). Pre-activation of glycosyl donors and short reaction times (1–2 hours) minimize premature deprotection. Post-glycosylation, stabilize the product via lyophilization and storage at −20°C .
Q. How to address contradictory data on Fmoc-Thr-OtBu’s role in protease resistance?
states Fmoc groups enhance protease resistance, but notes limited biological studies. To reconcile this:
Q. What strategies mitigate racemization during Fmoc-Thr-OtBu incorporation in long peptide sequences?
Racemization risks increase with prolonged coupling times. Mitigation involves:
- Using additives like HOBt or Oxyma Pure to suppress base-induced epimerization.
- Conducting reactions at 0–4°C for heat-sensitive sequences.
- Validating chiral integrity via chiral HPLC or Marfey’s reagent post-synthesis .
Methodological Considerations
Q. How to design experiments comparing Fmoc-Thr-OtBu with other threonine derivatives (e.g., Fmoc-Thr(Trt)-OH)?
- Objective: Evaluate steric and electronic effects of protecting groups on peptide yield and purity.
- Design: Synthesize identical peptide sequences using both derivatives under standardized SPPS conditions.
- Analysis: Compare coupling efficiency (via HPLC), racemization (via CD), and deprotection kinetics (via TFA cleavage kinetics).
- Controls: Include unprotected threonine and Fmoc-Ser-OtBu for side-chain comparison .
Q. What statistical tools analyze batch-to-batch variability in Fmoc-Thr-OtBu synthesis?
Use multivariate analysis (e.g., PCA) to correlate synthesis parameters (e.g., reaction time, solvent purity) with product quality (HPLC purity, melting point). ANOVA can identify significant factors, while control charts monitor process stability across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
